3-(Bromomethyl)-2-methylpyridine hydrobromide

Description

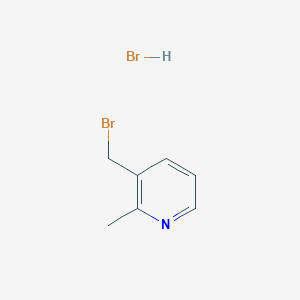

3-(Bromomethyl)-2-methylpyridine hydrobromide (CAS RN: 4916-55-6, molecular formula: C₆H₇Br₂N) is a brominated pyridine derivative characterized by a bromomethyl (-CH₂Br) substituent at the 3-position and a methyl (-CH₃) group at the 2-position of the pyridine ring. The compound exists as a hydrobromide salt, enhancing its stability and solubility in polar solvents. It is widely utilized as an alkylating agent in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive intermediates . Its reactivity stems from the bromomethyl group, which participates in nucleophilic substitution reactions to form carbon-nitrogen or carbon-oxygen bonds in target molecules .

Properties

IUPAC Name |

3-(bromomethyl)-2-methylpyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c1-6-7(5-8)3-2-4-9-6;/h2-4H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBNXUILTWJKNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856575 | |

| Record name | 3-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384972-82-0 | |

| Record name | 3-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-2-methylpyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-methylpyridine hydrobromide typically involves the bromination of 2-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4). This reaction yields 3-(Bromomethyl)-2-methylpyridine, which is then converted to its hydrobromide salt by treatment with hydrobromic acid (HBr) in xylene .

Industrial Production Methods

For large-scale industrial production, the synthesis route may be optimized for higher yields and environmental considerations. An efficient method involves the use of 5-methylnicotinic acid as the starting material, which undergoes esterification, reduction, and bromination steps to produce this compound with a high overall yield .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-methylpyridine hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced forms of the pyridine ring.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C7H9Br2N

- Molecular Weight: 217.06 g/mol

- Solubility: Soluble in water

- Structural Characteristics: The compound features a pyridine ring substituted with a bromomethyl group and a methyl group, which influences its reactivity and interaction with biological targets.

Scientific Research Applications

1. Organic Synthesis:

3-(Bromomethyl)-2-methylpyridine hydrobromide serves as a versatile building block in organic synthesis. Its bromomethyl group is reactive and can participate in nucleophilic substitution reactions, making it valuable for constructing complex organic molecules .

2. Medicinal Chemistry:

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It has been linked to the development of drugs targeting conditions such as allergic rhinitis. The ability to modify the bromomethyl group allows for the creation of diverse drug candidates .

3. Biological Research:

In biological studies, this compound is employed to investigate enzyme mechanisms and as a ligand in biochemical assays. Its interactions with biological molecules provide insights into its potential therapeutic applications .

Antimicrobial Properties:

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against E. coli at concentrations as low as 10 µg/mL, indicating its potential as an antimicrobial agent .

Anticancer Potential:

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. In vitro studies have reported IC50 values ranging from 5 to 15 µM across different cancer cell lines, highlighting its potential for anticancer drug development .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial properties.

Case Study 2: Anticancer Activity

In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in the viability of cancer cell lines, with IC50 values ranging from 5 to 15 µM across different cell types. This underscores its potential role in cancer therapeutics.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-methylpyridine hydrobromide involves its reactivity as a halogenated compound. The bromomethyl group can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The pyridine ring can interact with various molecular targets, including enzymes and receptors, depending on the specific application.

Comparison with Similar Compounds

Key Observations :

- Substituent Position Effects : The position of the bromomethyl group (3 vs. 4 vs. 5) significantly alters steric and electronic properties. For example, this compound exhibits enhanced reactivity in alkylation reactions compared to 4-substituted analogs due to proximity of functional groups .

- Salt vs. Neutral Forms : Hydrobromide salts (e.g., this compound) exhibit higher solubility in polar solvents compared to neutral analogs like 2-Bromo-3-methylpyridine .

Physicochemical Properties

Key Observations :

Alkylation Reactions

- This compound is used to synthesize ethyl 2-(diethoxyphosphoryl)-3-(pyridin-4-yl)propanoate, a key intermediate in enzyme inhibitor development .

- 4-(Bromomethyl)pyridine hydrobromide is employed in Suzuki coupling reactions to generate aryl-substituted pyridines for drug discovery .

- 2-Bromo-3-methylpyridine serves as a precursor for palladium-catalyzed cross-coupling reactions due to its neutral, non-ionic structure .

Pharmaceutical Relevance

- The 3-(Bromomethyl)-2-methylpyridine scaffold is integral to dopamine receptor agonists and siderophore biosynthesis inhibitors, demonstrating higher efficacy in MPTP-induced Parkinson’s models compared to D1-selective analogs .

- Bromomethylpyridines with substituents at the 5-position (e.g., 5-(Bromomethyl)-2-methylpyridine hydrobromide) are explored for antimalarial agents due to enhanced bioavailability .

Biological Activity

3-(Bromomethyl)-2-methylpyridine hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological properties can provide insights into its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring with a bromomethyl group and a methyl group attached. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is required to elucidate the specific mechanisms involved .

The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. The bromomethyl group may facilitate binding to enzymes or receptors, altering their activity and leading to desired biological outcomes such as inhibition of cell proliferation or induction of cell death .

Case Studies

- Antimicrobial Activity : A study tested the efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial properties.

- Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cell lines, with IC50 values ranging from 5 to 15 µM across different cell types.

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 217.06 g/mol |

| Solubility | Soluble in water |

| Antimicrobial Activity | Effective against E. coli (10 µg/mL) |

| IC50 (Cancer Cell Lines) | 5-15 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Bromomethyl)-2-methylpyridine hydrobromide, and what analytical methods validate its purity?

- Synthesis : The compound can be synthesized via bromination of 2-methylpyridine derivatives using hydrobromic acid (HBr) as both a bromine source and catalyst. Alternative routes involve nucleophilic substitution reactions, where methyl groups on the pyridine ring are functionalized with bromine under controlled conditions .

- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., singlet for Br-CH₂ at ~4.5 ppm). LC-MS or elemental analysis validates molecular composition (C₆H₇Br₂N, MW: 273.94 g/mol) . Melting point analysis (>280°C, decomposition) further confirms purity .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles) in a fume hood due to its hygroscopic nature and potential HBr release. Avoid contact with moisture or bases to prevent decomposition .

- Storage : Keep in airtight, desiccated containers at 2–8°C. Long-term stability tests suggest degradation <5% over 12 months under these conditions .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

- The bromomethyl (-CH₂Br) group is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols). The pyridine ring’s nitrogen stabilizes intermediates via resonance, directing regioselective reactions at the bromomethyl site .

Advanced Research Questions

Q. How does the reactivity of this compound compare to analogs like 5-(Bromomethyl)-2,4-dichloropyridine hydrobromide?

- Reactivity Differences : The absence of chlorine substituents in the 3-(Bromomethyl)-2-methylpyridine derivative reduces steric hindrance, enhancing reaction rates with bulky nucleophiles. However, the methyl group at the 2-position may sterically hinder substitutions at adjacent positions .

- Electrophilicity : The bromomethyl group’s electrophilicity is amplified by the pyridine ring’s electron-withdrawing effect, making it more reactive than aliphatic bromides in SN2 reactions .

Q. What mechanistic insights exist for its participation in cross-coupling reactions?

- Mechanism : In Suzuki-Miyaura couplings, the bromomethyl group acts as a leaving group. Pd-catalyzed coupling with arylboronic acids proceeds via oxidative addition of the C-Br bond to Pd(0), followed by transmetallation and reductive elimination. Steric effects from the methyl group can slow kinetics, requiring optimized ligands (e.g., XPhos) .

Q. What challenges arise in quantifying trace impurities during synthesis, and how can they be resolved?

- Analytical Challenges : Residual HBr or brominated byproducts (e.g., dibromo derivatives) may co-elute with the target compound in HPLC.

- Solutions : Use ion-pair chromatography (e.g., tetrabutylammonium acetate) to improve separation. LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity for brominated impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.